molecular formula C13H20N4 B1420170 N-(4-azepan-1-ylphenyl)guanidine CAS No. 1177311-85-1

N-(4-azepan-1-ylphenyl)guanidine

Cat. No.: B1420170
CAS No.: 1177311-85-1
M. Wt: 232.32 g/mol
InChI Key: RTFQJNUFWMCKSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-azepan-1-ylphenyl)guanidine is a chemical compound with the molecular formula C13H20N4 and a molecular weight of 232.32 g/mol It is characterized by the presence of a guanidine group attached to a phenyl ring, which is further substituted with an azepane ring

Chemical Reactions Analysis

N-(4-azepan-1-ylphenyl)guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N-(4-azepan-1-ylphenyl)guanidine involves its interaction with molecular targets such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function . The specific pathways involved depend on the biological context and the nature of the target molecules. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .

Comparison with Similar Compounds

N-(4-azepan-1-ylphenyl)guanidine can be compared with other guanidine derivatives, such as guanethidine and polypentamethylene guanidine sulphate . These compounds share similar structural features but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its azepane ring, which may confer distinct chemical and biological properties compared to other guanidine derivatives .

Similar compounds include:

  • Guanethidine
  • Polypentamethylene guanidine sulphate
  • Other N-substituted guanidines

Properties

IUPAC Name

2-[4-(azepan-1-yl)phenyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4/c14-13(15)16-11-5-7-12(8-6-11)17-9-3-1-2-4-10-17/h5-8H,1-4,9-10H2,(H4,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFQJNUFWMCKSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC=C(C=C2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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